Increased Lipophilicity (LogP) Over the Des-Methyl Analog
The target compound exhibits a computed LogP of 1.8772, compared to 1.4871 for the des-methyl analog tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate (CAS 1638761-25-7), representing a ΔLogP of +0.39 . This increase arises solely from the addition of the 6-methyl group, as both compounds share identical TPSA (55.56 Ų) and H-bond donor/acceptor counts . In medicinal chemistry, a ΔLogP of 0.39 can shift a compound by a substantial fraction of a Lipinski compliance window, impacting solubility, permeability, and protein binding.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8772, TPSA = 55.56 Ų, H-Donors = 1, H-Acceptors = 3, Rotatable Bonds = 0 |
| Comparator Or Baseline | Des-methyl analog (CAS 1638761-25-7): LogP = 1.4871, TPSA = 55.56 Ų, H-Donors = 1, H-Acceptors = 3, Rotatable Bonds = 0 |
| Quantified Difference | ΔLogP = +0.39 (26% increase relative to des-methyl LogP) |
| Conditions | Computed values from vendor technical datasheets (Leyan). Consistent computational methodology applied to both compounds. |
Why This Matters
A 0.39 LogP unit increase is decision-relevant for lead optimization where even 0.5 LogP units can differentiate a drug-like compound from a suboptimal candidate, enabling medicinal chemists to dial in lipophilicity without altering core scaffold topology.
